N-{2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide
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Overview
Description
N-{2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like dioxane and catalysts such as silica-supported tungstosilisic acid . Additionally, microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency of the synthesis .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, often utilize green chemistry principles. These methods focus on minimizing waste and using environmentally friendly reagents. For instance, the condensation of 2-aminobenzenethiol with aldehydes or ketones in the presence of carbon dioxide as a raw material is a common approach .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in an organic solvent at ambient temperature.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenating agents like chloroacetyl chloride in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
Industry: Utilized in the development of imaging reagents and fluorescence materials.
Mechanism of Action
The mechanism of action of N-{2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . This compound also affects various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzenethiol derivatives: These compounds share a similar benzothiazole core and exhibit comparable biological activities.
4-methoxybenzothiazole derivatives: These compounds have similar structural features and are used in similar applications.
Uniqueness
N-{2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual benzothiazole rings and methoxy group contribute to its enhanced stability and activity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-[2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c1-9(22)18-10-6-7-11-14(8-10)25-16(19-11)21-17-20-15-12(23-2)4-3-5-13(15)24-17/h3-8H,1-2H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMUQRAYCOZYGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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